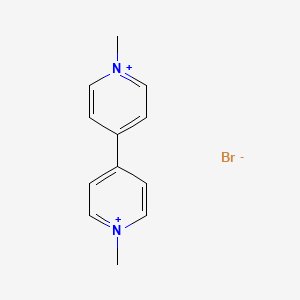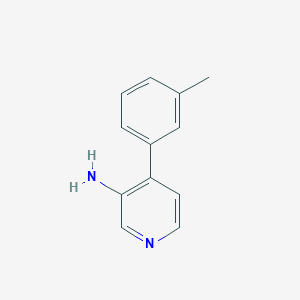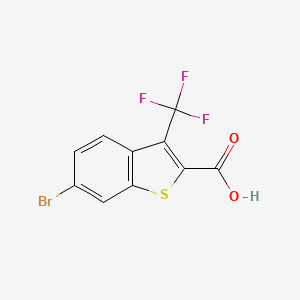
1-amino-N-butylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-N-butylcyclopropane-1-carboxamide is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-butylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of butylamine with cyclopropanecarboxylic acid derivatives under appropriate conditions to form the desired amide. The reaction conditions often involve the use of coupling agents such as carbodiimides or activating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-N-butylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-amino-N-butylcyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-amino-N-butylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strain and reactivity can facilitate interactions with enzymes and receptors, leading to various biological effects. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene and involved in various plant growth processes.
N-butylcyclopropane-1-carboxamide: Similar structure but lacks the amino group, leading to different reactivity and applications.
Uniqueness
1-amino-N-butylcyclopropane-1-carboxamide is unique due to the presence of both the cyclopropane ring and the amino group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1-amino-N-butylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-2-3-6-10-7(11)8(9)4-5-8/h2-6,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
UWOUDCRFQIBIEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)






![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)





